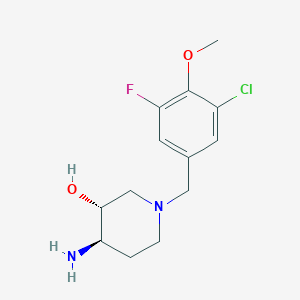

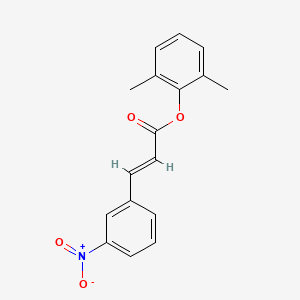

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action and exhibits promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses

Asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones have been developed, demonstrating the application of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol in the synthesis of complex molecular structures. This methodology was employed in the asymmetric synthesis of the gastroprokinetic agent cisapride, showcasing the chemical's utility in creating pharmacologically active compounds with significant yields and diastereoselectivity (S. Davies et al., 2012).

Nucleophilic Ring-Opening Reactions

The compound has been used in studying the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines. This research highlighted the regioselective formation of 3-amino-piperidin-4-ols and trans-4-amino-piperidin-3-ols, offering insights into the synthesis of high-potency ligands for neurotransmitter transporters (M. Scheunemann et al., 2011).

Radiosynthesis for Imaging

A new radioiodinated ligand for serotonin-5HT2-receptors was synthesized for potential use in γ-emission tomography, highlighting the application of the chemical in developing diagnostic tools for neurological disorders. This compound showed high affinity and selectivity for 5HT2-receptors in vitro, with promising results for in vivo imaging of serotonin receptors (J. Mertens et al., 1994).

Synthesis of Protected Glycosyl Donors

The chemical's application extends to the synthesis of protected glycosyl donors in carbohydrate chemistry. A specific study demonstrated the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for protection of hydroxyl groups, showcasing the compound's utility in the selective synthesis of complex sugar molecules (S. Spjut et al., 2010).

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. One study synthesized a derivative that exhibited favorable antimicrobial activities against both bacterial and fungal strains. This research provides a foundation for the development of new antimicrobial agents based on the structural framework of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol (Rawda M. Okasha et al., 2022).

Eigenschaften

IUPAC Name |

(3R,4R)-4-amino-1-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c1-19-13-9(14)4-8(5-10(13)15)6-17-3-2-11(16)12(18)7-17/h4-5,11-12,18H,2-3,6-7,16H2,1H3/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHMWFKKMDFTG-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CN2CCC(C(C2)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Cl)CN2CC[C@H]([C@@H](C2)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)